For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Bromaminic Acid
This technical guide provides a comprehensive overview of the synthesis and characterization of bromaminic acid (1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid). As a crucial intermediate in the production of a wide range of anthraquinone dyes, including acid and reactive dyes, a thorough understanding of its preparation and analytical validation is essential for professionals in chemical synthesis and drug development.[1][2][3][4]
Synthesis of Bromaminic Acid
The synthesis of bromaminic acid is a well-established process in industrial chemistry, primarily utilized for the production of dyes. The common methods for its preparation are often categorized as the "solvent method" and the "oleum method".[1] A prevalent approach involves the sulfonation and subsequent bromination of 1-aminoanthraquinone.
General Synthesis Pathway
The synthesis typically begins with the sulfonation of 1-aminoanthraquinone, followed by bromination to yield bromaminic acid. The resulting acid is often converted to its sodium salt for improved stability and handling.[5]
Experimental Protocol: Synthesis from 1-Aminoanthraquinone
This protocol outlines a representative synthesis of bromaminic acid sodium salt.
Materials:
-
1-aminoanthraquinone
-
Chlorosulfonic acid
-
Inert solvent (e.g., o-dichlorobenzene)
-
Concentrated sulfuric acid
-
Liquid caustic soda (30%)
-
Activated carbon
-
Sodium chloride
Procedure:
-
Sulfonation: In an inert solvent, conduct the sulfonation of 1-aminoanthraquinone with chlorosulfonic acid.[5]
-
Extraction: After the reaction is complete, perform a layered extraction with concentrated sulfuric acid. The lower layer contains the 1-aminoanthraquinone-2-sulfonic acid.[5]
-
Bromination: The extracted sulfonic acid derivative is then subjected to bromination to introduce the bromine atom at the 4-position.
-
Neutralization and Purification: The resulting bromaminic acid is filtered. The filter cake is then suspended in water and neutralized with a 30% liquid caustic soda solution to a pH of 7.5-8.0 at a temperature not exceeding 70°C.[5]
-
Decolorization: The solution is heated to 90°C, and activated carbon is added. The mixture is maintained at 95-100°C for one hour and then filtered while hot.[5]
-
Precipitation and Isolation: The filtrate is heated to 80-90°C, and sodium chloride is added. The solution is then cooled to 58-62°C to precipitate the sodium salt of bromaminic acid. The precipitate is collected by suction filtration and dried.[5]
Quantitative Synthesis Data
The following table summarizes typical quantitative data associated with the synthesis of bromaminic acid sodium salt.
| Parameter | Value | Reference |
| Purity | 98.1% - 98.8% | [5] |
| Yield | 87.3% - 89.1% | [5] |
| Neutralization Temperature | ≤ 70°C | [5] |
| Decolorization Temperature | 95-100°C | [5] |
| Precipitation Temperature | 58-62°C | [5] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of bromaminic acid sodium salt.
Characterization of Bromaminic Acid
A comprehensive characterization of bromaminic acid is crucial to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
The fundamental properties of bromaminic acid are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |
| CAS Number | 116-81-4 | |
| Molecular Formula | C₁₄H₈BrNO₅S | [4] |
| Molar Mass | 382.19 g/mol | [4] |
| Appearance | Red or nacarat needle-shaped crystals | [2][4] |
| Melting Point | >300 °C |
Analytical Techniques and Protocols
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized bromaminic acid.
-
Protocol:
-
System: An ultra-fast liquid chromatography (UFLC) system equipped with a photodiode array (PDA) detector.[6]
-
Column: A Shim-pack XR-ODS column (75 mm L x 3.0 mm I.D., 2.2µm particle size).[6]
-
Mobile Phase: A gradient elution using two solvents:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 4.0 µL.[6]
-
Detection: Wavelengths set at 450, 520, and 620 nm.[6]
-
Analysis: The purity is determined by the peak area percentage of the main component. A purity of >83.0% is generally expected for the commercial product.[7]
-
2.2.2. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol:
-
Expected Characteristic Peaks:
-
N-H stretching (amine): Around 3300-3500 cm⁻¹
-
C=O stretching (quinone): Around 1630-1680 cm⁻¹
-
S=O stretching (sulfonic acid): Around 1340-1420 cm⁻¹ and 1150-1210 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
-
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed molecular structure.
-
Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
-
Expected Spectral Data: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the anthraquinone core. The number of signals and their splitting patterns would confirm the substitution pattern. For instance, the spectrum should conform to the expected structure of 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid.[10]
2.2.4. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Instrument: An electrospray ionization/ion trap/time-of-flight mass spectrometer (ESI/QIT/TOFMS) is suitable.[6]
-
Ionization Mode: Both positive and negative ion modes can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can provide the accurate mass, which helps in confirming the molecular formula.[6]
-
-
Expected Data: The molecular weight of bromaminic acid is 382.19 g/mol .[4] The sodium salt has a molecular weight of 404.17 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion.
Summary of Characterization Data
| Technique | Parameter | Expected Result | Reference |
| HPLC | Purity | >83.0% | [7] |
| IR Spectroscopy | N-H stretch | ~3300-3500 cm⁻¹ | General IR knowledge[9] |
| C=O stretch | ~1630-1680 cm⁻¹ | General IR knowledge[9] | |
| S=O stretch | ~1340-1420, 1150-1210 cm⁻¹ | General IR knowledge[9] | |
| NMR Spectroscopy | ¹H NMR | Conforms to structure | [10] |
| Mass Spectrometry | Molecular Weight (Acid) | 382.19 g/mol | [4] |
| Molecular Weight (Na Salt) | 404.17 g/mol |
Characterization Workflow Diagram
Caption: General workflow for the analytical characterization of bromaminic acid.
Safety Information
Bromaminic acid is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.
-
Hazard Statement: H319 (Causes serious eye irritation).
-
Precautionary Statement: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling the compound.
Conclusion
This technical guide has detailed the primary synthesis routes and comprehensive characterization methodologies for bromaminic acid. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis of dye intermediates and other related chemical compounds. Adherence to the outlined analytical procedures is critical for ensuring the quality, purity, and structural integrity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromamine Acid [jzzchem.com]
- 3. Bromaminic acid | 116-81-4 [chemicalbook.com]
- 4. hindprakash.com [hindprakash.com]
- 5. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
- 7. Bromaminic acid 6258-06-6 [sigmaaldrich.com]
- 8. Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. Bromaminic acid, 90+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
